molecular formula C6H3F3N2O3 B1603047 5-Nitro-2-(trifluoromethyl)pyridin-4-ol CAS No. 438554-44-0

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Cat. No. B1603047
M. Wt: 208.09 g/mol
InChI Key: VVKVNBMMOVZQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(trifluoromethyl)pyridin-4-ol (5-NFMP) is a compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a boiling point of 101.2 °C and a melting point of -9.8 °C. 5-NFMP is widely used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects. The compound has also been used in the development of new drugs and in the study of the mechanism of action of drugs.

Scientific Research Applications

Magnetic Materials and Single-Molecule Magnets

Complexes involving 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives have been explored for their magnetic properties, particularly in the development of single-molecule magnets (SMMs) and materials with specific magnetic behaviors. For instance, the synthesis and characterization of lanthanide complexes with nitronyl nitroxide radicals demonstrated tunable magnetic properties, where the careful adjustment of the ligand field around the metal center modifies spin dynamics, contributing to ferromagnetic coupling and potential SMM behavior (Mei et al., 2012).

Energetic Materials

Research into pyridine-based energetic materials has led to the development of compounds with high density and good detonation properties. The synthesis of fused, tricyclic pyridine-based energetic materials, like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), from 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives highlights advances in this area. These materials show promise due to their surprisingly high density, low thermal stability, and positive heat of formation, making them suitable for applications in explosives (Ma et al., 2018).

Nonlinear Optical Materials

Research into nonlinear optical (NLO) materials has benefited from derivatives of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol. Studies on efficient nonlinear optical crystals, such as 3-methyl-4-nitropyridine-1-oxide, have focused on increasing the first-order hyperpolarizability of molecular units. These materials exploit the electronic "push-pull" property of the N-oxide bond for potential applications in optical computing and signal processing (Zyss et al., 1981).

Luminescent Sensors

Lanthanide-Metal Organic Frameworks (Ln-MOFs) constructed from mixed dicarboxylate ligands have been developed as selective multi-responsive luminescent sensors. These frameworks utilize 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives for sensing various analytes with high selectivity and sensitivity. The presence of free oxygen atoms in these Ln-MOFs, acting as Lewis basic sites, enables interactions with metal ions, making them suitable for detecting explosives and environmental pollutants (Zhang et al., 2018).

Catalysis

Nickel pyridinethiolate complexes have been synthesized as catalysts for the light-driven production of hydrogen from aqueous solutions, showcasing the application of 5-Nitro-2-(trifluoromethyl)pyridin-4-ol derivatives in noble-metal-free systems. These complexes exhibit high activity for both photocatalytic and electrocatalytic hydrogen production, representing a significant advancement in the development of efficient and sustainable energy conversion technologies (Han et al., 2013).

properties

IUPAC Name

5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVNBMMOVZQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625280
Record name 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethyl)pyridin-4-ol

CAS RN

438554-44-0
Record name 5-Nitro-2-(trifluoromethyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Reactant of Route 3
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Reactant of Route 4
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Reactant of Route 5
5-Nitro-2-(trifluoromethyl)pyridin-4-ol
Reactant of Route 6
Reactant of Route 6
5-Nitro-2-(trifluoromethyl)pyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.